molecular formula C36H28N4O6 B11659029 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide

Cat. No.: B11659029
M. Wt: 612.6 g/mol
InChI Key: XMDMRAMRQJPEPO-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide is a complex organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide typically involves multiple steps. One common approach is the condensation of phthalic anhydride with appropriate amines to form the phthalimide core. Subsequent acylation and cyclization reactions are employed to introduce the tetrahydroquinoline and phenylacetamide moieties.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions.

Major Products

The major products formed from these reactions include quinoline derivatives, amine derivatives, and substituted phenylacetamides.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • N-phthalyl-DL-alanine
  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamine

Uniqueness

Compared to similar compounds, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phthalimide and tetrahydroquinoline moieties allows for versatile applications in various fields.

Properties

Molecular Formula

C36H28N4O6

Molecular Weight

612.6 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[1-[2-(1,3-dioxoisoindol-2-yl)acetyl]-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C36H28N4O6/c1-22-19-30(40(23-11-3-2-4-12-23)32(42)21-38-35(45)26-15-7-8-16-27(26)36(38)46)28-17-9-10-18-29(28)39(22)31(41)20-37-33(43)24-13-5-6-14-25(24)34(37)44/h2-18,22,30H,19-21H2,1H3

InChI Key

XMDMRAMRQJPEPO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)CN3C(=O)C4=CC=CC=C4C3=O)N(C5=CC=CC=C5)C(=O)CN6C(=O)C7=CC=CC=C7C6=O

Origin of Product

United States

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